molecular formula C4H9FO B14138868 2-Fluorobutan-1-ol CAS No. 4459-24-9

2-Fluorobutan-1-ol

Cat. No.: B14138868
CAS No.: 4459-24-9
M. Wt: 92.11 g/mol
InChI Key: BLYSPQXGKZNMJA-UHFFFAOYSA-N
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Description

2-Fluorobutan-1-ol: is an organic compound with the molecular formula C4H9FO It is a fluorinated alcohol, where a fluorine atom is attached to the second carbon of the butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobutan-1-ol can be synthesized through several methods. One common approach is the deoxyfluorination of butan-1-ol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . These reagents facilitate the replacement of a hydroxyl group with a fluorine atom under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluorinating agents like tetrabutylammonium triphenyldifluorosilicate (TBAT) in combination with perfluoro-1-butanesulfonyl fluoride (PBSF) . This method provides high yields and minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-fluorobutanoic acid.

    Reduction: Reduction reactions can convert it to 2-fluorobutane.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like are used.

    Substitution: Nucleophiles such as or are employed.

Major Products:

    Oxidation: 2-Fluorobutanoic acid.

    Reduction: 2-Fluorobutane.

    Substitution: Various substituted butanols depending on the nucleophile used.

Scientific Research Applications

2-Fluorobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluorobutan-1-ol exerts its effects involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions with enzymes and other biomolecules. This can lead to changes in metabolic pathways and enzyme activity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

    2-Fluorobutane: Similar in structure but lacks the hydroxyl group.

    2-Chlorobutan-1-ol: Similar but with a chlorine atom instead of fluorine.

    2-Bromobutan-1-ol: Similar but with a bromine atom instead of fluorine.

Uniqueness: 2-Fluorobutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-fluorobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYSPQXGKZNMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315873
Record name 2-Fluoro-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4459-24-9
Record name 2-Fluoro-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4459-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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